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Compound of Interest

Compound Name: 2-Aminomethyl adenosine

Cat. No.: B12409128

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence
of specific studies detailing the synthesis and comprehensive structural analysis of 2-
Aminomethyl adenosine. Therefore, this guide will focus on the structural elucidation of the
closely related and well-documented compound, 2-Aminoadenosine, to provide a foundational
framework and procedural insight for researchers. The methodologies and analytical
approaches described herein are directly applicable to the characterization of novel C2-
substituted purine nucleosides like 2-Aminomethyl adenosine.

Introduction to C2-Substituted Adenosine Analogs

Adenosine, a fundamental purine nucleoside, plays a crucial role in various biochemical
processes.[1] The chemical modification of the adenosine scaffold, particularly at the C2
position of the purine ring, has been a significant area of research in medicinal chemistry to
develop novel therapeutic agents, including agonists and antagonists for adenosine receptors.
[2][3] Understanding the precise molecular structure of these analogs is paramount for
elucidating their structure-activity relationships (SAR).

This technical guide outlines the standard analytical workflow for the structural characterization
of a C2-substituted adenosine, using 2-Aminoadenosine as a primary example.

Physicochemical and Spectroscopic Data of 2-
Aminoadenosine

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12409128?utm_src=pdf-interest
https://www.benchchem.com/product/b12409128?utm_src=pdf-body
https://www.benchchem.com/product/b12409128?utm_src=pdf-body
https://www.benchchem.com/product/b12409128?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Adenosine
https://pmc.ncbi.nlm.nih.gov/articles/PMC6327119/
https://pubmed.ncbi.nlm.nih.gov/38845345/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Comprehensive data for 2-Aminoadenosine has been compiled from various chemical
databases. A summary of its key properties is presented below.

Property Value Source

(2R,3R,4S,5R)-2-(2,6-

diaminopurin-9-yI)-5-

IUPAC Name [4]
(hydroxymethyl)oxolane-3,4-
diol
Molecular Formula C10H14N60O4 [4]
Molecular Weight 282.26 g/mol [4]

C1=NC2=C(N=C(N=C2N1[C@
Canonical SMILES H]3--INVALID-LINK-- [4]
C0O)0">C@@HO)N)N

ZDTFMPXQUSBYRL-
InChl Key [4]
UUOKFMHZSA-N
Computed XLogP3 -1.4 [4]
Hydrogen Bond Donors 6 [4]
Hydrogen Bond Acceptors 9 [4]

Experimental Protocols for Structural Elucidation

The complete structural characterization of a novel adenosine derivative such as 2-
Aminomethyl adenosine would involve a series of analytical techniques to confirm its identity,
purity, and three-dimensional structure.

Synthesis and Purification

The synthesis of C2-substituted adenosine derivatives often involves multi-step chemical
reactions starting from a commercially available precursor like 2-iodoadenosine or by building
the purine ring system.[4]
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General Synthesis Workflow Purification
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A generalized workflow for the synthesis and purification of a C2-substituted adenosine.

Purity and Identity Confirmation: HPLC and Mass
Spectrometry

High-Performance Liquid Chromatography (HPLC)
o Objective: To assess the purity of the synthesized compound.

o Methodology: A solution of the compound is injected into a reverse-phase C18 column. A
gradient elution is typically performed using a mobile phase consisting of water with 0.1%
formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The elution is
monitored using a UV detector at wavelengths of 210 nm and 254 nm.[5]

o Expected Outcome: A single major peak in the chromatogram indicates a high degree of
purity.

Mass Spectrometry (MS)

o Objective: To determine the molecular weight of the compound and confirm its elemental
composition.

o Methodology: High-resolution mass spectrometry (HRMS) is performed using an
electrospray ionization (ESI) source in positive ion mode. The instrument is calibrated, and
the sample is introduced via direct infusion or coupled with an LC system (LC-MS).[5]

o Expected Outcome: The observed m/z value for the protonated molecule [M+H]* should
match the calculated exact mass of the target compound, confirming its molecular formula.
For 2-Aminoadenosine, the expected m/z would be approximately 283.1151.
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Structural Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy
» Objective: To determine the chemical structure by identifying the connectivity of atoms.

* Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-de or
D20). 'H NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are
acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Expected Outcome:

o 'H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will
correspond to the protons on the purine ring, the ribose sugar, and the aminomethyl

group.

o 13C NMR: The number of signals and their chemical shifts will correspond to the unique
carbon atoms in the molecule.

o 2D NMR: These experiments will establish the connectivity between protons (COSY) and
between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment
of all signals and confirmation of the overall structure.

Table of Representative *H NMR Chemical Shifts for Adenosine in DMSO-de
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Proton Chemical Shift (ppm)
H8 8.33

H2 8.12

NH:2 7.33

H1' 5.86
5'-OH 5.44-5.39
3'-OH 5.44-5.39
2'-OH 5.17

H2' 4.59

H3' 4.12

H4' 3.94
H5'a, H5'b 3.67, 3.53
[1]

Note: The chemical shifts for 2-Aminomethyl adenosine would be expected to differ,
particularly for the protons on the purine ring due to the electronic effect of the aminomethyl

group.

Three-Dimensional Structure: X-ray Crystallography

X-ray Crystallography

» Objective: To determine the precise three-dimensional arrangement of atoms in the solid
state.[3]

o Methodology:

o Crystallization: Single crystals of the purified compound are grown by slow evaporation of
a solvent, vapor diffusion, or other suitable crystallization techniques.
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o Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction
data are collected.[3]

o Structure Solution and Refinement: The diffraction pattern is used to solve the crystal
structure and refine the atomic positions.[3]

o Expected Outcome: A detailed 3D model of the molecule, providing accurate bond lengths,
bond angles, and information about intermolecular interactions in the crystal lattice.

Structural Analysis Workflow
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A comprehensive workflow for the structural analysis of a novel adenosine derivative.

Conclusion

While specific experimental data for 2-Aminomethyl adenosine is not currently available in
the public domain, the analytical framework presented here for the related compound, 2-
Aminoadenosine, provides a robust and comprehensive guide for its future structural
characterization. The combination of chromatographic, spectrometric, and crystallographic
techniques is essential for the unambiguous determination of the structure of novel nucleoside
analogs, which is a critical step in the drug discovery and development process. Researchers
venturing into the synthesis and analysis of 2-Aminomethyl adenosine or similar derivatives
can confidently employ these established methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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